4-tert-Butoxy-3-fluoroaniline
Overview
Description
4-tert-Butoxy-3-fluoroaniline is a chemical compound used for proteomics research . It has a molecular formula of C10H14FNO and a molecular weight of 183.22 .
Molecular Structure Analysis
The molecular structure of 4-tert-Butoxy-3-fluoroaniline has been determined by various methods including X-ray diffraction and density functional theory (DFT) calculations .Chemical Reactions Analysis
While specific chemical reactions involving 4-tert-Butoxy-3-fluoroaniline are not detailed in the available resources, it has been used in the synthesis of poly(4-tert-butoxystyrene) and poly(4-tert-butoxy-.alpha.-methylstyrene) .Physical And Chemical Properties Analysis
4-tert-Butoxy-3-fluoroaniline has a molecular formula of C10H14FNO and a molecular weight of 183.22 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Proteomics Research
4-tert-Butoxy-3-fluoroaniline: is utilized in proteomics research due to its role in protein characterization and identification. This compound is often used as a building block in the synthesis of more complex molecules that interact with proteins, aiding in the understanding of protein structure and function .
Fluorous Chemistry
In the field of sustainable fluorous chemistry, 4-tert-Butoxy-3-fluoroaniline serves as a precursor for synthesizing fluorous ethers with nonafluoro-tert-butoxy groups. These compounds are valuable for their unique phase-separation properties, which are exploited in liquid-liquid extraction processes and in the heterogenization of homogeneous catalysts .
Polymer Chemistry
This chemical is instrumental in the controlled ring-opening polymerization of N-carboxyanhydrides, leading to well-defined peptoid-based polyacids. These polymers are significant for constructing peptidomimetic supramolecular assemblies with stimuli-responsive properties, which have potential applications in drug delivery systems .
Synthesis of Fluorous Ethers
4-tert-Butoxy-3-fluoroaniline: is involved in the synthesis of various fluorous ethers, which are compounds characterized by their ability to form a separate phase when mixed with non-fluorous organic compounds. This property is particularly useful in creating biphasic systems for catalysis and separation techniques .
Development of Supramolecular Assemblies
The compound’s derivatives are used to create supramolecular assemblies that mimic the structure of natural peptides. These assemblies can be designed to respond to environmental stimuli, making them useful in the development of smart materials and sensors .
Environmental Impact Studies
Research involving 4-tert-Butoxy-3-fluoroaniline also extends to environmental impact studies. Its derivatives are examined for their partition coefficients and toxicity, which are critical parameters in assessing the environmental fate and impact of fluorous compounds .
Mechanism of Action
Target of Action
The specific targets would depend on the exact structure and properties of the compound .
Mode of Action
It is known that anilines can undergo various chemical reactions, including electrophilic substitution and oxidation . The fluoro and butoxy groups on the aniline ring may influence these reactions, potentially leading to unique interactions with its targets .
Biochemical Pathways
The presence of the fluoro and butoxy groups may alter the compound’s involvement in these pathways .
Pharmacokinetics
The compound’s molecular weight (18322 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .
Result of Action
Anilines and their derivatives can have various effects at the molecular and cellular level, depending on their specific structure and the targets they interact with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-tert-Butoxy-3-fluoroaniline. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
3-fluoro-4-[(2-methylpropan-2-yl)oxy]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-10(2,3)13-9-5-4-7(12)6-8(9)11/h4-6H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQNVLMXQIDZMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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